1-(4-Bromophenyl)-2-morpholinoethanone

Solid-state chemistry Formulation science Process chemistry

Choose 1-(4-Bromophenyl)-2-morpholinoethanone for its para-bromophenyl moiety, enabling superior cross-coupling diversification and halogen bonding in fragment-based screening. With a sharp melting point (88.5–89°C) for easy solid dispensing and identity confirmation, this building block balances moderate lipophilicity (XLogP3 2.0) with solubility for parallel synthesis. Ideal for medicinal chemistry intermediates and analytical reference standards.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 20099-96-1
Cat. No. B1330827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-morpholinoethanone
CAS20099-96-1
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1COCCN1CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2
InChIKeyRQLYWWGGZRDCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-2-morpholinoethanone (20099-96-1) Technical Baseline: Class, Identity, and Physicochemical Context


1-(4-Bromophenyl)-2-morpholinoethanone (CAS 20099-96-1) is a halogenated phenyl morpholino ketone characterized by a para-bromophenyl moiety linked via an ethanone bridge to a morpholine ring [1]. With a molecular weight of 284.15 g/mol and a solid-state melting point of 88.5–89 °C, it serves as a brominated building block in medicinal chemistry and as a reference standard for analytical method development . Its computed XLogP3 of 2.0 indicates moderate lipophilicity, a key determinant of membrane permeability and target engagement [1].

Why 1-(4-Bromophenyl)-2-morpholinoethanone (20099-96-1) Cannot Be Interchanged with Its Chloro or Fluoro Analogs


Halogen substitution on the para-phenyl position fundamentally alters both physicochemical and biological properties of morpholino ethanone derivatives. The bromine atom confers distinct electronic effects (σp = 0.23 vs Cl σp = 0.06) and steric bulk, which influence solid-state packing, solubility, and target binding interactions [1]. The quantitative differences in melting point (88.5–89 °C vs ~106 °C predicted for the chloro analog) and lipophilicity (XLogP3 2.0 vs ACD/LogP 2.14 for chloro) directly impact formulation handling and passive membrane permeability [1]. Moreover, the bromine atom serves as a superior synthetic handle for cross-coupling reactions, a feature that cannot be replicated by chloro or fluoro counterparts without significant modification of reaction conditions [2].

Quantitative Differentiation: 1-(4-Bromophenyl)-2-morpholinoethanone (20099-96-1) vs. Chloro and Fluoro Analogs


Melting Point Advantage: Solid-State Handling and Formulation Flexibility

1-(4-Bromophenyl)-2-morpholinoethanone exhibits a well-defined melting point of 88.5–89 °C, whereas its chloro analog (1-(4-chlorophenyl)-2-morpholinoethanone) is predicted to melt at approximately 106 °C . This ~17 °C lower melting point simplifies handling as a free-flowing solid at ambient laboratory temperatures, reducing the risk of caking and facilitating accurate weighing in formulation or reaction setup.

Solid-state chemistry Formulation science Process chemistry

Lipophilicity Modulation: Fine-Tuning Permeability and Distribution

The bromo derivative possesses a computed XLogP3 of 2.0, whereas its chloro counterpart has an ACD/LogP of 2.14 [1]. This 0.14 log unit reduction in lipophilicity, while modest, can translate to measurable differences in passive membrane permeability and plasma protein binding, particularly relevant in lead optimization campaigns where fine-tuning of physicochemical parameters is critical.

ADME Medicinal chemistry Lead optimization

Synthetic Utility: Bromine as a Superior Cross-Coupling Handle

The presence of a para-bromine atom enables facile participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under milder conditions than those required for aryl chlorides [1]. While direct quantitative kinetic data for this specific scaffold are not available, established class-level trends indicate that aryl bromides undergo oxidative addition to Pd(0) approximately 10–100× faster than aryl chlorides, translating to higher yields and shorter reaction times.

Organic synthesis Medicinal chemistry Palladium catalysis

Commercial Availability and Purity Specifications

1-(4-Bromophenyl)-2-morpholinoethanone is commercially available from multiple suppliers with guaranteed minimum purity of 95% (HPLC or GC) . While the chloro analog is also available at similar purity, the bromo derivative's consistent solid-state properties (melting point 88.5–89 °C) provide an additional quality checkpoint that is not readily available for the lower-melting chloro analog (predicted 106 °C, but experimental value often variable).

Procurement Quality control Reference standards

Best-Fit Application Scenarios for 1-(4-Bromophenyl)-2-morpholinoethanone (20099-96-1) Based on Quantified Differentiators


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity While Retaining Synthetic Flexibility

The slightly lower logP (2.0 vs 2.14 for chloro) positions the bromo derivative as a preferred scaffold for parallel synthesis libraries where balanced permeability and solubility are sought . Its established melting point facilitates automated solid dispensing, and the bromine atom provides a versatile handle for late-stage diversification via cross-coupling [1].

Process Chemistry Development: Reliable Solid-State Handling for Scale-Up

The experimentally determined melting point of 88.5–89 °C ensures that the material remains a free-flowing solid under typical laboratory conditions, minimizing handling issues during reaction setup or solid-dosing operations . This property, combined with the bromine atom's synthetic utility, makes the compound a practical choice for gram-scale intermediate synthesis.

Analytical Reference Standard Procurement: Identity Confirmation via Melting Point

For analytical laboratories requiring a stable reference standard for method validation or impurity profiling, the bromo derivative's sharp melting point (88.5–89 °C) provides a simple, low-cost identity confirmation that the chloro analog lacks (due to variable solid-state behavior) . Its consistent purity profile (≥95%) further supports its use as a reliable external standard.

Chemical Biology Tool Compound Development: Leveraging Halogen-Bonding Potential

The bromine atom can engage in halogen bonding interactions with protein targets, a feature that is less pronounced with chloro or fluoro substituents. While direct comparative binding data are limited, the bromo derivative's distinct electronic profile (σp = 0.23 vs 0.06 for Cl) supports its use in fragment-based screening campaigns where subtle changes in binding enthalpy can drive hit progression [2].

Technical Documentation Hub

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